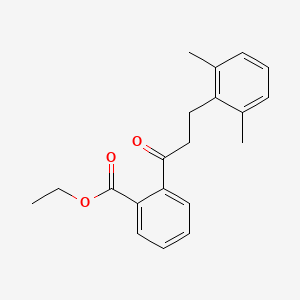

![molecular formula C32H32O8 B3023962 C-Methylcalix[4]resorcinarene CAS No. 74708-10-4](/img/structure/B3023962.png)

C-Methylcalix[4]resorcinarene

Vue d'ensemble

Description

C-Methylcalix4resorcinarene (CMCR) is a macrocyclic compound that can be used as a reactant for synthesizing selective receptors for aqueous mercury (II) and complexation with copper (II) and silver (I) .

Synthesis Analysis

CMCR was first synthesized by a condensation reaction between resorcinol and acetaldehyde . This reaction was followed by esterification using cinnamoyl chloride and pyridine catalyst . The characterization of the target molecule was performed by infra-red spectrophotometer, proton-NMR, carbon-NMR, and mass spectrometer .Molecular Structure Analysis

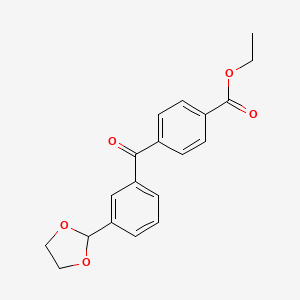

The molecular formula of CMCR is C32H32O8 . The molecular weight is 544.6 g/mol . The structure of CMCR and its derivatives were confirmed by Fourier transform infrared spectroscopy and high-resolution mass spectrometry .Chemical Reactions Analysis

CMCR has been studied for its complexation with titanium (Ti3+) cation in water (H2O), acetonitrile (AN), and their binary mixture solutions at different temperatures . The metal cation/ligand (ML) stoichiometry of the complexes in solution is 1:1 .Physical And Chemical Properties Analysis

CMCR has a molecular weight of 544.6 g/mol . It has a XLogP3-AA value of 6.2, indicating its lipophilicity . It also has eight hydrogen bond donor counts .Applications De Recherche Scientifique

Functional Modification and Self-Assembly

C-Methylcalix4resorcinarene serves as an excellent molecular platform due to its unique structure. It can be modified by introducing functional groups at multiple sites on the upper and lower rims. Three primary ways to build functionalized derivatives include:

- Modification at C-2 Sites : By attaching functional groups to the C-2 positions, researchers can tailor the properties of C-Methylcalix4resorcinarene for specific applications.

Self-Assembly Chemistry

Functionalized derivatives play a crucial role in self-assembly chemistry. Two common interactions are:

- Metal Coordination : Metal ions can coordinate with functionalized calix4resorcinarenes, leading to intricate supramolecular assemblies.

Applications in Various Fields

C-Methylcalix4resorcinarene derivatives find applications across diverse domains:

- Sensors : Functionalized calix4resorcinarenes can be used as sensing platforms for detecting specific analytes.

Synthesis and Versatility

C-Methylcalix4resorcinarenes are typically synthesized via condensation reactions of resorcinol with aliphatic or aromatic aldehydes. The resulting derivatives exhibit diverse structures based on the type and number of functional groups introduced.

Mécanisme D'action

Target of Action

C-Methylcalix4resorcinarene (CMCR) is a versatile molecule in supramolecular host-guest chemistry . It primarily targets other molecules to form a host-guest complex . The large number of hydroxyl groups along its rim allows it to act as a hydrogen bond donor, producing extended structures or binding ligands to give an extended cavity capable of taking up large guests .

Mode of Action

CMCR interacts with its targets through hydrogen bonding and metal coordination . It can form a variety of hydrogen-bonded networks . The CMCR molecules can adopt any of four conformations: crown, boat, chair, and scoop . These conformations demonstrate the flexibility of the molecular frame .

Biochemical Pathways

The biochemical pathways of CMCR are primarily related to its ability to form a variety of hydrogen-bonded networks . It can produce extended structures or bind ligands to give an extended cavity capable of taking up large guests . This ability allows CMCR to influence a variety of biochemical pathways, particularly those involving supramolecular host-guest chemistry .

Pharmacokinetics

Its ability to form a variety of hydrogen-bonded networks suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The result of CMCR’s action is the formation of a variety of hydrogen-bonded networks . These networks can include organic or inorganic guests , demonstrating the versatility of CMCR in supramolecular host-guest chemistry .

Action Environment

The action of CMCR can be influenced by environmental factors. For example, the conformation of CMCR can depend on the templating molecules and the specifics of the crystallization process . Additionally, the formation of CMCR’s hydrogen-bonded networks can be influenced by the presence of other molecules, such as 4,4’-bipyridine .

Propriétés

IUPAC Name |

2,8,14,20-tetramethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O8/c1-13-17-5-19(27(35)9-25(17)33)14(2)21-7-23(31(39)11-29(21)37)16(4)24-8-22(30(38)12-32(24)40)15(3)20-6-18(13)26(34)10-28(20)36/h5-16,33-40H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDNYTQTRISCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)C)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398195 | |

| Record name | C-Methylcalix[4]resorcinarene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-Methylcalix[4]resorcinarene | |

CAS RN |

65338-98-9 | |

| Record name | C-Methylcalix[4]resorcinarene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of C-Methylcalix[4]resorcinarene?

A1: The molecular formula of C-Methylcalix[4]resorcinarene is C32H32O8, and its molecular weight is 544.59 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize C-Methylcalix[4]resorcinarene?

A2: Researchers commonly utilize Fourier Transform Infrared (FT-IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to characterize the structure of CMCR and its derivatives. [, , , , , , ]

Q3: What are the typical conformational isomers observed in C-Methylcalix[4]resorcinarene?

A3: CMCR exhibits various conformations depending on the surrounding environment and interacting molecules. The most common conformations observed are chair, crown, flattened cone, boat, and a hybrid scoop-shaped conformation. [, , , , , , ]

Q4: How does the thermal stability of C-Methylcalix[4]resorcinarene compare to commercial antioxidants?

A4: Thermogravimetric analysis (TGA) reveals that CMCR and its derivatives, like those functionalized with ethoxymethyl and hexylthiolmethyl chains (CMCR-1 and CMCR-2), exhibit superior thermal stability compared to the commercial antioxidant 2,6-Di-tert-butyl-4-methylphenol (BHT). []

Q5: What applications utilize the thermal-oxidative aging resistance of C-Methylcalix[4]resorcinarene?

A5: CMCR, particularly its derivatives like the sulphonic lanthanum complex (CMCR-La), demonstrates significant potential in enhancing the thermal-oxidative aging resistance of natural rubber (NR) vulcanizates. This is attributed to the presence of multi-phenolic groups, high molecular weight, and the ability of lanthanum ions to bind and scavenge free radicals. []

Q6: Can C-Methylcalix[4]resorcinarene be used as a stationary phase in chromatography?

A6: Yes, CMCR demonstrates potential as a stationary phase in high-performance liquid chromatography (HPLC). Researchers have successfully developed both MCR-HPS (with hydroxypropoxy-propylsilyl) and BAMCR-HPS (bromoacetate-substituted MCR-HPS) particles for this purpose. [, ]

Q7: How does C-Methylcalix[4]resorcinarene interact with guest molecules?

A7: CMCR interacts with guest molecules through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π interactions. The bowl-like cavity of CMCR provides a suitable environment for encapsulating guest molecules. [, , , , , , , , , , , ]

Q8: Can you provide examples of guest molecules encapsulated by C-Methylcalix[4]resorcinarene?

A8: CMCR has been shown to encapsulate a variety of guest molecules, including benzophenone, benzil, decamethylruthenocene, m-xylene, p-chlorotoluene, adamantanone, [2.2]paracyclophane, nitrobenzene, ferrocenes, acetonitrile, and ortho-carborane. [, , , , , , , , , ]

Q9: What is the significance of supramolecular isomerism in C-Methylcalix[4]resorcinarene frameworks?

A9: Supramolecular isomerism, arising from different arrangements of CMCR and linker molecules, leads to the formation of diverse framework structures. These structures possess varying cavity sizes and shapes, impacting their ability to accommodate guest molecules and influencing their potential applications. [, , , , ]

Q10: How are C-Methylcalix[4]resorcinarene derivatives utilized in photolithography?

A10: CMCR derivatives containing protective groups like tert-butoxycarbonylmethyl (t-BM) and a photoacid generator (PAG) have shown promise as positive-working photoresists. Upon UV irradiation and subsequent baking, these materials undergo deprotection, enabling the development of high-resolution patterns. [, ]

Q11: Can you explain the role of C-Methylcalix[4]resorcinarene derivatives in scanning proximal probe lithography?

A11: CMCR exhibits potential as a molecular resist in scanning proximal probe lithography (SPPL), offering high-resolution patterning capabilities. Operating under ambient conditions and utilizing a scanning tunneling microscope (STM), SPPL with CMCR can achieve feature sizes down to the nanometer scale. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.